ethyl 2,2-dimethyl-3-oxopropanoate
Overview
Description
Ethyl 2,2-dimethyl-3-oxopropanoate is an organic compound with the molecular formula C₇H₁₂O₃. It is a colorless liquid that is commonly used in organic synthesis. The compound is characterized by the presence of both ester and ketone functional groups, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,2-dimethyl-3-oxopropanoate can be synthesized through several methods. One common synthetic route involves the esterification of 2,2-dimethyl-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the compound is often produced via the oxidation of ethyl lactate. This method is advantageous due to the relatively low cost of ethyl lactate and the simplicity of the oxidation process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-dimethyl-3-oxopropanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminium hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: 2,2-Dimethyl-3-oxopropanoic acid.
Reduction: 2,2-Dimethyl-3-hydroxypropanoate.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 2,2-dimethyl-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions involving esters and ketones.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is employed in the production of polymers and resins
Mechanism of Action
The mechanism of action of ethyl 2,2-dimethyl-3-oxopropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, while the ketone group can participate in nucleophilic addition reactions. These interactions are facilitated by the compound’s electrophilic carbonyl carbons and α-hydrogens .
Comparison with Similar Compounds
Ethyl 2,2-dimethyl-3-oxopropanoate can be compared with similar compounds such as:
Ethyl pyruvate: Both compounds contain ester and ketone groups, but ethyl pyruvate has a simpler structure with only one carbonyl carbon.
Mthis compound: This compound is similar in structure but has a methyl ester group instead of an ethyl ester group
Uniqueness
This compound is unique due to its combination of ester and ketone functionalities, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 2,2-dimethyl-3-oxopropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-4-10-6(9)7(2,3)5-8/h5H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVRCQLCLZZCOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448694 | |
Record name | Propanoic acid, 2,2-dimethyl-3-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14002-65-4 | |
Record name | Propanoic acid, 2,2-dimethyl-3-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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